Cas no 5143-72-6 (2-Acetylaminopropionic acid ethyl ester)

2-Acetylaminopropionic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- DL-Alanine, N-acetyl-, ethyl ester
- 2-Acetylaminopropionic acid ethyl ester
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- インチ: 1S/C7H13NO3/c1-4-11-7(10)5(2)8-6(3)9/h5H,4H2,1-3H3,(H,8,9)
- InChIKey: BFNYDDPQMKYKKJ-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(C)NC(C)=O
2-Acetylaminopropionic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A549353-50mg |
2-Acetylaminopropionic acid ethyl ester |
5143-72-6 | 50mg |
$ 50.00 | 2022-06-08 | ||
TRC | A549353-500mg |
2-Acetylaminopropionic acid ethyl ester |
5143-72-6 | 500mg |
$ 250.00 | 2022-06-08 | ||
TRC | A549353-100mg |
2-Acetylaminopropionic acid ethyl ester |
5143-72-6 | 100mg |
$ 70.00 | 2022-06-08 |
2-Acetylaminopropionic acid ethyl ester 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-Acetylaminopropionic acid ethyl esterに関する追加情報
DL-Alanine, N-acetyl-, ethyl ester (CAS No. 5143-72-6): A Comprehensive Overview
DL-Alanine, N-acetyl-, ethyl ester, with the chemical formula C6H11NO3, is a derivative of alanine that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 5143-72-6, is particularly notable for its structural and functional properties, which make it a valuable tool in various scientific applications.
The structure of DL-Alanine, N-acetyl-, ethyl ester consists of an alanine backbone modified by the addition of an acetyl group and an ethyl ester. This modification enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development. The presence of both acetyl and ester functional groups allows for further chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, DL-Alanine, N-acetyl-, ethyl ester has been explored in the context of peptide synthesis and protein modification. Its ability to act as a building block for more complex molecules has made it particularly useful in the development of novel therapeutic agents. For instance, researchers have utilized this compound to create peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as rapid degradation or immunogenicity.
One of the most promising areas of research involving DL-Alanine, N-acetyl-, ethyl ester is its application in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By incorporating this compound into inhibitor molecules, scientists aim to develop drugs that can selectively target and inhibit specific proteases, thereby modulating disease progression.
The pharmaceutical industry has also shown interest in DL-Alanine, N-acetyl-, ethyl ester due to its potential as a precursor for more complex drug candidates. Its structural features make it a suitable candidate for further derivatization, allowing chemists to explore new chemical spaces and discover innovative therapeutic solutions. For example, derivatives of this compound have been investigated for their antimicrobial properties, with some showing promising activity against resistant bacterial strains.
Beyond pharmaceutical applications, DL-Alanine, N-acetyl-, ethyl ester has found utility in the field of materials science. Its ability to form stable complexes with other molecules has been exploited in the development of novel materials with enhanced properties. These materials have potential applications in areas such as catalysis, sensors, and biodegradable polymers.
The synthesis of DL-Alanine, N-acetyl-, ethyl ester typically involves the reaction of alanine with acetic anhydride followed by esterification with ethanol. This straightforward synthetic route makes it an accessible compound for both academic research laboratories and industrial settings. The availability of high-purity samples ensures that researchers can conduct experiments with confidence, knowing that impurities will not interfere with their results.
In conclusion, DL-Alanine, N-acetyl-, ethyl ester, identified by its CAS number 5143-72-6, is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it a valuable tool for researchers working on peptide synthesis, protease inhibition, drug development, and materials science. As our understanding of its properties continues to grow, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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